1-(4-Hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one
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Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxy group, a methoxy group, and a conjugated diene system, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one typically involves the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and methyl vinyl ketone. The reaction is carried out under basic conditions, often using a base like potassium carbonate in a solvent such as dimethylformamide. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of NADPH oxidase, an enzyme responsible for the production of reactive oxygen species. By inhibiting this enzyme, the compound can reduce oxidative stress and inflammation in cells .
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another compound with a similar structure, known for its anti-inflammatory and antioxidant properties.
Apocynin: Shares structural similarities and is also known for its ability to inhibit NADPH oxidase.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a compound of significant interest in scientific research .
Properties
CAS No. |
93199-27-0 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-5-methylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C14H16O3/c1-10(2)8-12(15)6-4-11-5-7-13(16)14(9-11)17-3/h4-9,16H,1-3H3 |
InChI Key |
OFRUMRMTFXUDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C=CC1=CC(=C(C=C1)O)OC)C |
Origin of Product |
United States |
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